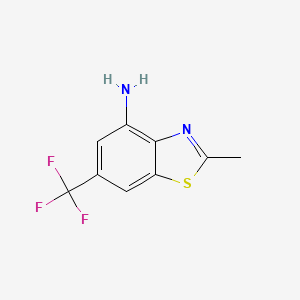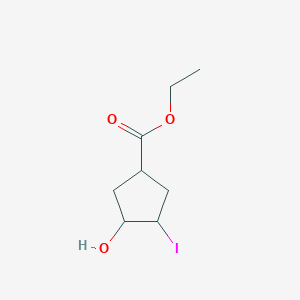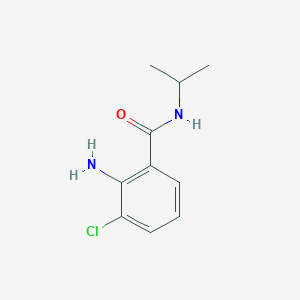
2-Amino-3-chloro-N-isopropylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-3-chloro-N-isopropylbenzamide is an organic compound with the molecular formula C10H13ClN2O It is a derivative of benzamide, characterized by the presence of an amino group at the second position, a chlorine atom at the third position, and an isopropyl group attached to the nitrogen atom of the benzamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-chloro-N-isopropylbenzamide can be achieved through several methods. One common approach involves the reaction of 2-nitro-3-chlorobenzoic acid with isopropylamine, followed by reduction of the nitro group to an amino group. The reaction conditions typically involve:
Reduction Reaction: Using hydrogen gas in the presence of a palladium catalyst.
Amidation Reaction: Reacting the resulting amine with isopropyl chloride in the presence of a base such as sodium hydroxide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:
Continuous Flow Reactors: To ensure consistent reaction conditions and high yield.
Catalyst Recycling: To reduce costs and environmental impact.
Purification Steps: Such as recrystallization or chromatography to achieve high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Amino-3-chloro-N-isopropylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The amino group can be oxidized to a nitro group or reduced further to form different derivatives.
Amidation Reactions: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: Use oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Employ reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted benzamides can be formed.
Oxidation Products: Nitro derivatives or other oxidized forms.
Reduction Products: Amino derivatives or fully reduced hydrocarbons.
Wissenschaftliche Forschungsanwendungen
2-Amino-3-chloro-N-isopropylbenzamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, dyes, and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-Amino-3-chloro-N-isopropylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and chloro groups play crucial roles in binding to these targets, influencing their activity. The isopropyl group enhances the compound’s lipophilicity, facilitating its passage through cellular membranes. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
2-Amino-N-isopropylbenzamide: Lacks the chlorine atom, resulting in different reactivity and applications.
3-Amino-N-isopropylbenzamide: The amino group is at a different position, affecting its chemical behavior.
2-Amino-5-chloro-N-isopropylbenzamide: Has an additional chlorine atom, leading to distinct properties and uses.
Uniqueness: 2-Amino-3-chloro-N-isopropylbenzamide is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications.
Eigenschaften
Molekularformel |
C10H13ClN2O |
|---|---|
Molekulargewicht |
212.67 g/mol |
IUPAC-Name |
2-amino-3-chloro-N-propan-2-ylbenzamide |
InChI |
InChI=1S/C10H13ClN2O/c1-6(2)13-10(14)7-4-3-5-8(11)9(7)12/h3-6H,12H2,1-2H3,(H,13,14) |
InChI-Schlüssel |
HBKSXNHXJXFCAY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NC(=O)C1=C(C(=CC=C1)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Bromo-1-[(1-methyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B13073973.png)
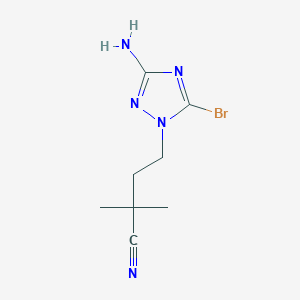
![2-[(5-Aminopyrimidin-4-yl)oxy]ethan-1-ol](/img/structure/B13073980.png)
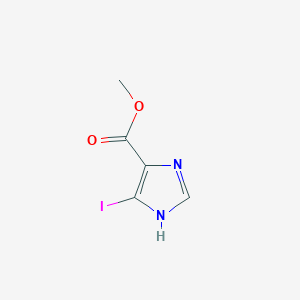

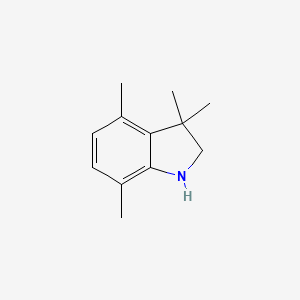
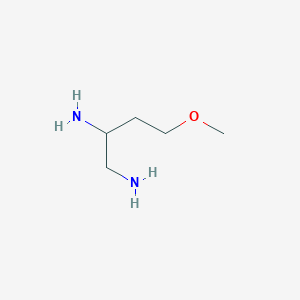
![1-[(1,3-Dimethyl-1H-pyrazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13074004.png)
![1-Ethyl-octahydro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13074013.png)
![1-[(5-Fluoropyridin-3-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13074016.png)
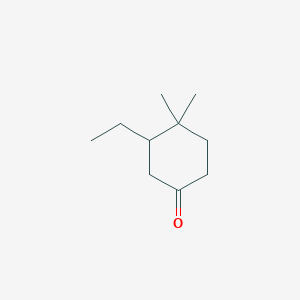
![1-[4-[4-(4-chlorophenyl)phenyl]phenyl]ethanol](/img/structure/B13074029.png)
